molecular formula C29H35N5O3 B2578785 N-cyclohexyl-4-(3-methylbutyl)-2-[(2-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223786-61-5

N-cyclohexyl-4-(3-methylbutyl)-2-[(2-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Katalognummer: B2578785
CAS-Nummer: 1223786-61-5
Molekulargewicht: 501.631
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-4-(3-methylbutyl)-2-[(2-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C29H35N5O3 and its molecular weight is 501.631. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-cyclohexyl-4-(3-methylbutyl)-2-[(2-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (commonly referred to as Compound F471-0434) is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings.

  • Molecular Formula : C29H35N5O3
  • Molecular Weight : 517.69 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as a neuropeptide Y Y5-receptor antagonist. Antagonism at this receptor may influence several physiological processes including appetite regulation and anxiety responses.

In Vitro Studies

In vitro studies have demonstrated that Compound F471-0434 exhibits significant inhibitory effects on neuropeptide Y (NPY) receptor activity. Research indicates that it has a high binding affinity for the Y5 receptor subtype with an inhibition constant (K_i) in the nanomolar range. This suggests a potent antagonistic effect which could be beneficial in treating conditions such as obesity and anxiety disorders .

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results indicate that administration leads to a reduction in food intake and body weight in rodent models. These findings support the potential use of this compound in metabolic disorders .

Case Studies

  • Study on Obesity Management : A study conducted on obese rats treated with Compound F471-0434 showed a marked decrease in body weight compared to control groups. The mechanism was linked to altered neuropeptide signaling pathways influencing appetite .
  • Anxiety and Behavioral Assessment : Another study evaluated the effects of the compound on anxiety-like behaviors in mice using the elevated plus maze test. Results indicated that treatment with F471-0434 significantly increased the time spent in open arms, suggesting anxiolytic properties .

Comparative Data Table

Study TypeModel UsedKey FindingsReference
In VitroCell LinesHigh K_i for Y5 receptor; potent antagonist
In VivoRodent ModelsReduced food intake and body weight
Behavioral StudyMiceIncreased open-arm time in elevated plus maze test

Wissenschaftliche Forschungsanwendungen

1. Anticancer Properties:
Research indicates that derivatives of quinazoline and triazole structures exhibit significant anticancer activity. The compound may induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis induction .

2. Antimicrobial Activity:
Compounds with similar structures have shown promising antimicrobial properties against various pathogens. The ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains .

3. Enzyme Inhibition:
The compound may act as an inhibitor for specific enzymes critical in disease processes. For instance, related compounds have demonstrated inhibitory effects on DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication .

Study 1: Anticancer Activity

A study investigated the anticancer effects of various quinazoline derivatives on human cancer cell lines. The results indicated that compounds with similar structures to N-cyclohexyl-4-(3-methylbutyl)-2-[(2-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exhibited significant cytotoxicity against breast and lung cancer cell lines. Mechanistic studies suggested that these compounds activate apoptotic pathways and inhibit tumor growth in vivo .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of quinazoline derivatives against Gram-positive and Gram-negative bacteria. The study found that certain derivatives demonstrated potent antibacterial activity comparable to standard antibiotics. This suggests that this compound could be developed as a novel antimicrobial agent .

Eigenschaften

IUPAC Name

N-cyclohexyl-4-(3-methylbutyl)-2-[(2-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N5O3/c1-19(2)15-16-32-27(36)24-14-13-21(26(35)30-23-11-5-4-6-12-23)17-25(24)34-28(32)31-33(29(34)37)18-22-10-8-7-9-20(22)3/h7-10,13-14,17,19,23H,4-6,11-12,15-16,18H2,1-3H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLIFQWEXRNSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NC5CCCCC5)C(=O)N(C3=N2)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.